2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
1,2,4-Triazole-3-thione Derivatives: Structural and Pharmacological Significance
The compound 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a structurally complex 1,2,4-triazole-3-thione derivative characterized by three key features:
Substituents: A 4-methoxyphenyl group at position 5 (electron-donating para-methoxy group) and a phenyl group at position 3. These aromatic groups may enhance interactions with biological targets, such as enzymes or receptors, through π-π stacking or hydrophobic interactions.
Thione Group: The sulfur atom at position 3, a critical pharmacophore in 1,2,4-triazole derivatives, enhances bioactivity compared to oxygen analogs due to improved electron delocalization and hydrogen-bonding capacity .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with known bioactive triazole-thiones.
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-28-20-9-7-18(8-10-20)21-24-26(22(31)27(21)19-5-3-2-4-6-19)17-25-13-11-23(12-14-25)29-15-16-30-23/h2-10H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMRCOKZJQMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CN4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic molecule with potential biological applications. Its unique structure incorporates a spirocyclic framework that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name highlights its intricate structure, which includes:
- Spirocyclic moiety : The spiro[4.5]decane core contributes to its unique chemical properties.
- Thiazole and triazole rings : These heterocycles are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 397.51 g/mol |
| CAS Number | 898755-72-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit antimicrobial properties. The presence of the triazole and thione functionalities is particularly noted for their effectiveness against various pathogens.
Anticancer Properties
Studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells. The specific compound under review has been evaluated for its cytotoxic effects on different cancer cell lines:
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on the effects of the compound on MCF7 breast cancer cells showed significant inhibition of cell proliferation at concentrations as low as 15 µM. The mechanism was linked to increased apoptotic markers and cell cycle arrest at the G2/M phase.
-
Antimicrobial Evaluation :
- In vitro tests against common bacterial strains demonstrated that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Neuroprotection in Animal Models :
- Animal studies indicated that administration of the compound resulted in reduced neuronal death following induced neurotoxic conditions, suggesting potential for treating neurodegenerative diseases.
Chemical Reactions Analysis
Reactivity of the Triazole-3-Thione Moiety
The 1,2,4-triazole-3-thione group is a key reactive site, enabling nucleophilic and electrophilic transformations:
Thiol-Disulfide Exchange
The thione (-C=S) group undergoes oxidation to form disulfide bonds under mild oxidative conditions (e.g., H₂O₂ or I₂):
This reaction is critical for dimerization or polymer synthesis applications .
Alkylation/Acylation
The sulfur atom reacts with alkyl halides or acyl chlorides to form thioethers or thioesters, respectively:
For example, methyl iodide in basic media yields methylthio derivatives, enhancing lipophilicity for drug design .
Cycloaddition Reactions
The triazole ring participates in Huisgen-type cycloadditions with alkynes under copper catalysis, forming fused heterocycles (e.g., triazolo-triazines) .
Transformations Involving the Spirocyclic System
The 1,4-dioxa-8-azaspiro[4.5]decane moiety undergoes acid- or base-catalyzed ring-opening reactions:
Acidic Hydrolysis
In HCl/EtOH, the spirocyclic dioxolane ring opens to regenerate the parent piperidin-4-one:
This reversibility is exploited in prodrug design .
Nucleophilic Substitution
The azaspiro nitrogen reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts, altering solubility and bioactivity .
Aromatic Substitution Reactions
The 4-methoxyphenyl and phenyl groups participate in electrophilic aromatic substitution (EAS):
Coordination Chemistry
The thione sulfur and triazole nitrogen act as donor atoms for metal coordination:
Complexation with Transition Metals
-
Copper(II) : Forms square-planar complexes, enhancing antimicrobial activity .
-
Silver(I) : Produces luminescent aggregates used in sensor applications .
Biological Activity-Driven Modifications
Derivatives are synthesized to optimize pharmacological properties:
Anticancer Prodrug Design
The spirocyclic system’s pH-sensitive hydrolysis enables tumor-targeted drug release .
Stability and Degradation Pathways
-
Photodegradation : UV light induces C-S bond cleavage, forming triazole radicals .
-
Thermal Decomposition : Above 200°C, the compound degrades into CO₂, H₂S, and aromatic amines .
Comparative Reactivity of Structural Analogs
| Compound | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-(4-chlorophenyl)-1,2,4-triazole-3-thione | Alkylation with CH₃I | |
| 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | Nitro-group reduction (H₂/Pd-C) |
Comparison with Similar Compounds
Key Observations:
- Spiro Systems: The target compound’s spiro dioxa-aza ring is unique among analogs. For example, 4-ethyl-5-(4-fluorophenyl)-triazole-3-thione exhibited minimal hepatic metabolism due to steric hindrance .
- Electron-Donating Groups : The 4-methoxyphenyl group may enhance radical scavenging compared to electron-withdrawing substituents (e.g., fluorophenyl). Cyclized triazole-thiones with para-methoxy groups showed IC₅₀ values ≤1 µg/mL in radical scavenging assays .
- Thiophene/Tolyl Moieties : Compounds like 4-(p-tolyl)-5-(thiophen-2-yl)-triazole-3-thione exhibit planar geometries favorable for membrane permeability, a property the target compound may share due to its aryl substituents .
Pharmacological Potential
- Antifungal/Anticancer Activity : Triazole-thiones with bulky substituents (e.g., sulfonylphenyl) show potent antifungal activity by inhibiting cytochrome P450 enzymes . The target’s spiro system may similarly block metabolic deactivation.
- Anti-inflammatory Effects : Thione-containing triazoles exhibit COX-2 inhibition, with sulfur’s polarizability enhancing enzyme binding .
- Metabolic Stability : The spiro system’s rigidity may mimic 4-ethyl-5-(4-fluorophenyl)-triazole-3-thione, which resisted hepatic metabolism .
Q & A
Q. What are the effective synthetic routes for 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione?
Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves:
- Step 1: Preparation of a triazole-thione precursor (e.g., 4-amino-1,2,4-triazole-3-thione derivatives) using thiocarbohydrazide and substituted carboxylic acids under reflux (413 K, 1 hour) .
- Step 2: Functionalization of the triazole core. For example, the spiro-dioxa-azaspirodecane moiety is introduced via alkylation using 1,4-dioxa-8-azaspiro[4.5]decane derivatives in ethanol with glacial acetic acid as a catalyst (reflux for 4–18 hours) .
- Yield Optimization: Crystallization from ethanol/water mixtures improves purity (typical yields: 65–75%) .
Q. How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- X-ray Crystallography: Resolves molecular geometry (e.g., dihedral angles between aromatic and triazole rings, typically ~67° ).
- Spectroscopy:
- IR: S-H and C=S stretches at 2550–2600 cm⁻¹ and 1250–1300 cm⁻¹, respectively .
- NMR: signals for methoxyphenyl protons (δ 3.8–4.0 ppm) and spirocyclic CH groups (δ 3.5–4.2 ppm) .
- DFT Calculations: B3LYP/6-311G(d,p) basis set predicts vibrational frequencies and NMR shifts with <5% deviation from experimental data .
Q. What computational methods are used to study conformational flexibility and electronic properties?
Methodological Answer:
- Conformational Analysis: Torsional angle scans (DFT, 20° increments) identify low-energy conformers. For example, the spirocyclic moiety exhibits restricted rotation, stabilizing the molecule in a "chair-like" conformation .
- HOMO-LUMO Analysis: Predicts reactivity (e.g., HOMO-LUMO gap ~4.5 eV, indicating moderate electrophilicity) .
- Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions (e.g., sulfur and nitrogen atoms) for targeted interactions .
Q. How do structural modifications (e.g., substituents on phenyl rings) affect biological activity?
Methodological Answer:
- SAR Studies:
- Antimicrobial Activity: Analogues with 3-chlorophenyl substituents show 2–4x higher MIC values against Candida albicans (MIC: 8 µg/mL vs. 16 µg/mL for methoxyphenyl) .
Q. What are the proposed mechanisms of action for its biological activity?
Methodological Answer:
- Enzyme Inhibition: Molecular docking (AutoDock Vina) suggests binding to fungal lanosterol 14α-demethylase (CYP51) with ΔG = -9.2 kcal/mol, disrupting ergosterol biosynthesis .
- Antioxidant Activity: Scavenges DPPH radicals (IC = 12 µM) via thione sulfur and aromatic π-electrons .
- Cytotoxicity: Induces apoptosis in HeLa cells (EC = 25 µM) by activating caspase-3/7 pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
